molecular formula C15H18N4O2 B13867583 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine

6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine

Cat. No.: B13867583
M. Wt: 286.33 g/mol
InChI Key: CSFMHBDPXCSDQY-UHFFFAOYSA-N
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Description

6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C16H18N4O2. It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis. This compound is characterized by the presence of a methoxy group at the 6’ position and a morpholino group at the 6 position of the bipyridine core, along with an amine group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bipyridine intermediate.

    Morpholino Group Addition: The morpholino group can be added via a nucleophilic substitution reaction, where a morpholine derivative reacts with the bipyridine intermediate.

    Amine Group Introduction: The amine group can be introduced through a reductive amination reaction, where an amine donor reacts with the bipyridine intermediate in the presence of a reducing agent.

Industrial Production Methods

Industrial production of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted bipyridine derivatives.

Scientific Research Applications

6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to metal ions and form coordination complexes that can modulate enzymatic activities or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6’-Methoxy-3,3’-bipyridin-4-amine: Lacks the morpholino group, which may affect its chemical reactivity and biological activity.

    6-Morpholino-3,3’-bipyridin-4-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    3,3’-Bipyridin-4-amine: Lacks both the methoxy and morpholino groups, making it less functionalized and potentially less versatile in applications.

Uniqueness

6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine is unique due to the presence of both methoxy and morpholino groups, which enhance its chemical versatility and potential for diverse applications. The combination of these functional groups allows for unique interactions with molecular targets and improved solubility and stability in various environments.

Biological Activity

6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine is a chemical compound with the molecular formula C16H18N4O2. It belongs to the bipyridine family and is characterized by its unique functional groups, which include a methoxy group and a morpholino group. These structural features contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may act as a ligand for metal ions, forming coordination complexes that can modulate enzymatic activities or disrupt cellular processes. The specific mechanisms of action can vary depending on the target and context in which the compound is used.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies have shown that this compound may induce cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cell proliferation and promote apoptosis has been documented in vitro.
  • Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. It has shown potential against a range of bacterial strains, indicating its usefulness in developing new antimicrobial agents.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound. Key findings from various studies include:

Study Type Findings
Cytotoxicity AssaysDemonstrated significant inhibition of cell viability in cancer cell lines (e.g., MTT assay).
Apoptosis AssaysInduced apoptosis in treated cells, confirmed by annexin V staining and flow cytometry.
Antimicrobial TestingEffective against specific Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) established.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Anticancer Activity : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis.
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The findings demonstrated that the compound exhibited significant antibacterial activity with an MIC of 32 µg/mL.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds in terms of structure and activity:

Compound Key Differences Biological Activity
6'-Methoxy-3,3'-bipyridin-4-amineLacks morpholino groupLower solubility and reduced bioactivity
6-Morpholino-3,3'-bipyridin-4-amineLacks methoxy groupAltered interaction profiles
3,3'-Bipyridin-4-amineLacks both functional groupsMinimal biological activity

The presence of both methoxy and morpholino groups in this compound enhances its chemical versatility and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

5-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine

InChI

InChI=1S/C15H18N4O2/c1-20-15-3-2-11(9-18-15)12-10-17-14(8-13(12)16)19-4-6-21-7-5-19/h2-3,8-10H,4-7H2,1H3,(H2,16,17)

InChI Key

CSFMHBDPXCSDQY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C(C=C2N)N3CCOCC3

Origin of Product

United States

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